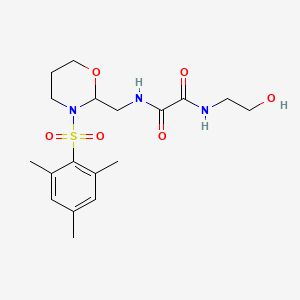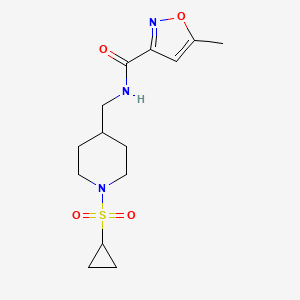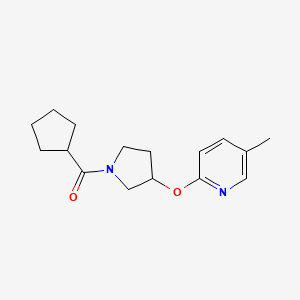![molecular formula C15H15N3O3S2 B2638781 3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893369-58-9](/img/structure/B2638781.png)
3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines depends on the specific substituents attached to the thieno[3,2-d]pyrimidine core. The core structure consists of a fused ring system containing a thiophene ring and a pyrimidine ring .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions depending on the substituents present. For example, heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH can lead to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Scientific Research Applications
- Certain derivatives of pyrido[2,3-d]pyrimidines, including our compound of interest, exhibit antiproliferative properties. These compounds interfere with cell division and growth, making them potential candidates for cancer treatment .
- Pyrido[2,3-d]pyrimidines have demonstrated antimicrobial activity against various pathogens. These compounds could be explored further for their potential in combating bacterial and fungal infections .
- Some pyrido[2,3-d]pyrimidines possess anti-inflammatory and analgesic properties. These compounds may help manage pain and inflammation associated with various conditions .
- Certain derivatives of pyrido[2,3-d]pyrimidines have been investigated for their hypotensive effects. These compounds could play a role in regulating blood pressure .
- Derivatives of pyrido[2,3-d]pyrimidin-7-one have been found to inhibit protein tyrosine kinases. For instance, TKI-28 is a promising compound in this category .
- 4-Aminopyrido[2,3-d]pyrimidin-5-one derivatives have been identified as PI3K inhibitors. These compounds could play a role in modulating cellular signaling pathways .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Inhibition of Protein Kinases
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(6-7-22-13)16-15(17)23-9-10-4-3-5-11(8-10)18(20)21/h3-5,8H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBLSLSZDWMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2638700.png)
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)
![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)
![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)


![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)
![ethyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2638710.png)



